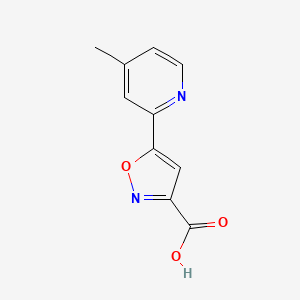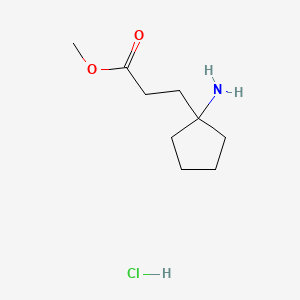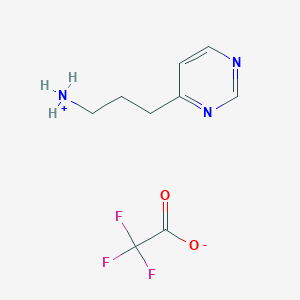
2-(5-methyl-3-isoxazolyl)Morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-3-isoxazolyl)Morpholine is a heterocyclic compound that features both an isoxazole ring and a morpholine ring The isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-isoxazolyl)Morpholine typically involves the formation of the isoxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (such as sodium bicarbonate) at ambient temperature can yield the isoxazole ring . Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of metal-free synthetic routes can be advantageous in industrial settings to reduce costs and environmental impact .
化学反应分析
Types of Reactions
2-(5-methyl-3-isoxazolyl)Morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoxazole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the compound.
科学研究应用
2-(5-methyl-3-isoxazolyl)Morpholine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(5-methyl-3-isoxazolyl)Morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to the presence of both the isoxazole and morpholine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-(5-methyl-1,2-oxazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(10-12-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3 |
InChI 键 |
TTXMVDJEKHDAKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C2CNCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


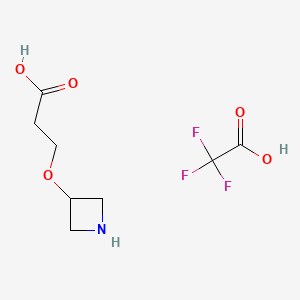
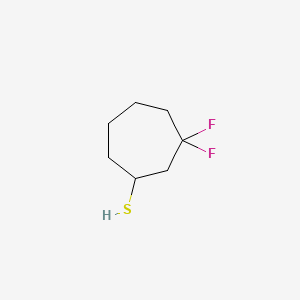
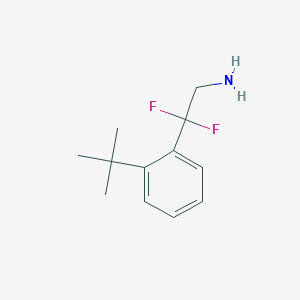
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
